1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

Description

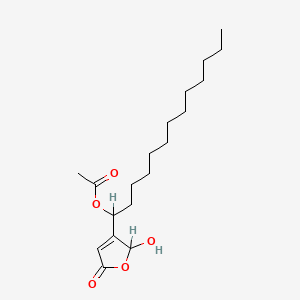

1-(2-Hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate is a structurally complex ester featuring a tridecyl acetate chain linked to a hydroxy-oxo-furan moiety. This compound combines a long alkyl chain with a functionalized furan ring, which imparts unique physicochemical and biological properties.

Synthesis of similar furan-containing esters involves multi-step reactions, as exemplified in related compounds. For instance, di-[1-(2-triethylsilyl-4-furyl)]tridecyl 1,5-pentandioate (Compound 9) is synthesized via singlet oxygen exposure and purified using flash chromatography, yielding a hydroxy-oxo-furan derivative . The presence of hydroxyl (3500–3300 cm⁻¹) and carbonyl (1750 cm⁻¹) groups in such compounds, as confirmed by IR spectroscopy, underscores their functional diversity .

Properties

IUPAC Name |

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXHMXIOLIYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923552 | |

| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120755-15-9 | |

| Record name | Agn 190383 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-190383 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Characteristics

The molecular formula of 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate is C₁₉H₃₂O₅ , with a molecular weight of 340.454 g/mol . The density is 1.069 g/cm³, and it exhibits a high boiling point of 490.1°C at atmospheric pressure. The compound’s polar surface area (72.83 Ų) and logP value (4.03) suggest moderate hydrophobicity, making it soluble in dichloromethane and ethyl acetate but insoluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₂O₅ |

| Exact Mass | 340.225 g/mol |

| Boiling Point | 490.1°C (760 mmHg) |

| Flash Point | 166.2°C |

| Vapor Pressure | 1.16×10⁻¹¹ mmHg (25°C) |

Synthetic Routes

Alkylation-Acetylation Approach

The most cited method involves a two-step process:

- Alkylation of Hydroperoxy Acetals : A tridecyl chain is introduced via alkylation of hydroperoxy acetals using Na(OAc)₃BH in dichloroethane. This step achieves 63–91% yields depending on substituents.

- Acetylation : The hydroxyl group at the 2-position of the furanone ring is acetylated with acetic anhydride in the presence of pyridine, yielding the final product with 85% efficiency.

Example :

"Reaction of hydroperoxy acetal (3c) with Na(OAc)₃BH in dichloroethane at room temperature for 2 hours yielded 91% of the intermediate, which was subsequently acetylated to give this compound".

Reductive Amination Pathway

An alternative route employs reductive amination to construct the furanone core:

- Ozonolysis-Reduction : Ozonolysis of unsaturated precursors followed by NaHB(OAc)₃-mediated reduction forms the hydroxyfuranone intermediate.

- Selective Acetylation : The intermediate is treated with acetyl chloride to protect the hydroxyl group, achieving 70–75% overall yield.

Reaction Optimization

Solvent Effects

Dichloroethane outperforms methanol and THF in alkylation steps due to:

Catalytic Systems

- Na(OAc)₃BH : Superior to NaBH₄ for selective reductions, minimizing epimerization.

- Pyridine : Essential for scavenging HCl during acetylation, preventing furanone ring degradation.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC methods using C18 columns (ACN:H₂O = 70:30) achieve baseline separation with ≥98% purity.

Industrial Applications

Chemical Reactions Analysis

AGN-190383 undergoes several types of chemical reactions:

Common reagents used in these reactions include dodecylmagnesium bromide, acetic anhydride, and singlet oxygen. The major products formed from these reactions are intermediates that eventually lead to the formation of AGN-190383.

Scientific Research Applications

AGN-190383 has several scientific research applications:

Mechanism of Action

AGN-190383 exerts its effects by inhibiting phospholipase A2, which blocks the release of arachidonic acid from cell membranes . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . The compound also inhibits calcium mobilization in cells, further contributing to its anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tridecyl Acetate (CAS 1072-33-9)

Tridecyl acetate, a simpler ester without the furan substituent, serves as a species-specific female sex pheromone in Adoxophyes moths (smaller tea tortrix) . Key comparisons include:

*Estimated based on structural similarity to compounds.

The addition of the hydroxy-oxo-furan ring in the target compound introduces hydrogen-bonding capacity and redox activity, which are absent in tridecyl acetate. This structural difference likely enhances its suitability for biomedical applications compared to the pheromone’s ecological role .

Di-(5-hydroxy-2(5H)-oxo-4-furyl)alkylmethyl Esters

Compounds like di-(5-hydroxy-2(5H)-oxo-4-furyl)alkylmethyl-alpha,omega alkanedioates share the hydroxy-oxo-furan motif but differ in their ester linkages and alkyl chain configurations . Key distinctions:

- Backbone Complexity: The target compound features a single tridecyl chain, whereas derivatives include di-esters or amides with pentandioate or dialkanoic acid groups.

- Biological Activity : compounds are explicitly designed as anti-inflammatory agents, suggesting that the furan ring’s electronic properties and hydrogen-bonding ability are critical for this activity. The target compound’s bioactivity remains unexplored but may align with these findings .

- Synthetic Routes : Both classes require advanced purification techniques (e.g., flash chromatography), but the target compound’s synthesis may involve fewer steps due to its simpler backbone .

Industrial and Market Context

Tridecyl acetate is produced globally, with projected growth in capacity and production value from 2025–2030 . Market analyses emphasize the dominance of simpler esters in agriculture and fragrances, while complex derivatives remain confined to R&D pipelines .

Biological Activity

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate, also known as AGN-190383, is a compound recognized for its biological activity, particularly as a phospholipase inhibitor with notable anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C19H32O5

- Molecular Weight : 340.5 g/mol

- CAS Number : 120755-15-9

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting phospholipase activity. This inhibition leads to a decrease in the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.

The compound acts primarily by:

- Inhibiting the activation of phospholipase A2 (PLA2), which is crucial for the release of arachidonic acid.

- Reducing the production of inflammatory cytokines and mediators in various cell types, including neutrophils and macrophages.

Research Findings

Several studies have documented the biological activity of AGN-190383:

Antimicrobial Activity

Research indicates that compounds structurally related to AGN-190383 possess antimicrobial properties. While direct studies on this compound are sparse, its mechanism of action could imply efficacy against certain bacterial strains through modulation of inflammatory responses during infections.

Case Study 1: In Vivo Efficacy

A study involving animal models demonstrated that administration of AGN-190383 significantly reduced inflammation markers in conditions mimicking arthritis. The results indicated a reduction in swelling and pain levels compared to control groups treated with placebo .

Case Study 2: Cellular Response

In vitro studies using human cell lines showed that AGN-190383 effectively decreased the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS) .

Q & A

Q. What synthetic strategies are employed for the preparation of 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate, and what are the critical reaction conditions?

The compound is synthesized via multi-step pathways involving esterification, etherification, and acylation. A stereodivergent approach (e.g., using chiral catalysts and controlled reaction temperatures) is critical for constructing the tetrahydrofuran moiety. Key steps include refluxing intermediates in acetic acid, hydrogenation with Pd/C catalysts, and purification via silica gel chromatography. Solvent selection (e.g., THF, chloroform) and stoichiometric ratios of reagents significantly influence yields .

Q. Which analytical techniques are pivotal for confirming the molecular structure and purity of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the tetrahydrofuran and acetate groups. SHELX software is widely used for refinement and structure validation .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxy, carbonyl) and regiochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 348.252043) and fragmentation patterns .

Q. How can researchers optimize the isolation of this compound from complex reaction mixtures?

Sequential purification methods, such as liquid-liquid extraction (using ethyl acetate/water), followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate), are effective. Recrystallization from DMF/acetic acid mixtures improves purity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the tetrahydrofuran ring?

Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, using enantiopure starting materials (e.g., (S)-oxirane derivatives) and stereospecific reaction conditions (e.g., low-temperature nucleophilic additions) ensures desired configurations. Computational modeling (DFT) aids in predicting transition states and optimizing reaction pathways .

Q. What computational methods are used to model the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to enzymes or receptors. These methods integrate crystallographic data (e.g., active-site coordinates) and physicochemical properties (logP, hydrogen-bonding motifs) to rationalize bioactivity .

Q. How should researchers resolve discrepancies in reported spectral data or bioactivity results?

- Reproducibility checks : Replicate synthesis and characterization under identical conditions.

- Purity validation : Use HPLC (>95% purity threshold) and H NMR (integration of impurity peaks).

- Assay standardization : Compare bioactivity across multiple cell lines or enzymatic assays to rule out context-dependent effects .

Q. What advanced techniques are recommended for studying the compound's stability under varying environmental conditions?

- Surface adsorption studies : Quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) analyze interactions with indoor surfaces (e.g., polymers, glass) .

- Degradation profiling : Accelerated stability testing (e.g., 40°C/75% RH) coupled with LC-MS identifies hydrolysis or oxidation byproducts .

Methodological Considerations

- Crystallography : SHELXL refines high-resolution data to resolve disorder in the hydroxy-oxo-furan group .

- Synthetic scalability : Pilot-scale reactions (1–10 mmol) balance yield and practicality; avoid ultra-dry solvents for cost efficiency .

- Bioactivity validation : Pair in silico predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.